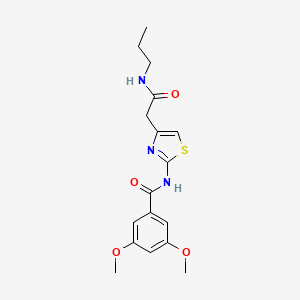

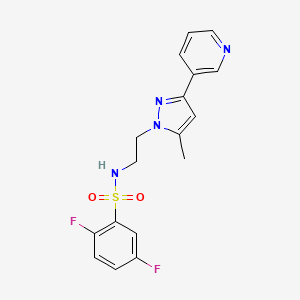

![molecular formula C13H21N3O5 B2516780 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate CAS No. 2034155-62-7](/img/structure/B2516780.png)

4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate" is a derivative of azabicyclo[3.2.1]octane, a structural framework that is common in a variety of biologically active molecules. The azabicyclo[3.2.1]octane core is characterized by a seven-membered ring fused to a five-membered ring, which can adopt various conformations and can be functionalized to yield compounds with significant pharmacological properties.

Synthesis Analysis

The synthesis of azabicyclo[3.2.1]octane derivatives can be complex, involving multiple steps and the formation of key intermediates. For example, synthetic approaches towards related structures, such as 4,10-diaza-1,7-dioxaspiro[5.5]undecanes, have been explored starting from 1,3-dichloroacetone and solketal derivatives, leading to unexpected products like 3-aza-6,8-dioxabicyclo[3.2.1]octan-2-one under certain conditions . Although the specific synthesis of "4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of azabicyclo[3.2.1]octane derivatives has been studied extensively. For instance, N-substituted 8-azabicyclo[3.2.1]octan-3-ones have been analyzed using NMR spectroscopy, revealing a preferred conformation where the pyrrolidine and piperidone rings adopt a flattened N-8 envelope and distorted chair conformation, respectively . This information is crucial for understanding the three-dimensional arrangement of atoms in "4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate" and its potential interactions with biological targets.

Chemical Reactions Analysis

Azabicyclo[3.2.1]octane derivatives can participate in various chemical reactions due to their functional groups. For example, compounds with a similar structure have been used in the synthesis of quinolone antibacterials, where the bicyclic azabicyclo[3.2.1]octane moiety is incorporated as a C7-heterocycle, demonstrating the versatility of these structures in medicinal chemistry . The reactivity of "4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate" would likely be influenced by the presence of the piperazin-2-one group and its oxalate salt form.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo[3.2.1]octane derivatives are influenced by their molecular structure. Crystallographic studies of related compounds, such as 8-oxa-6-azabicyclo[3.2.1]octan-7-one, have shown that molecules can be linked by intermolecular hydrogen bonds, forming extended chains in the crystal lattice . These properties are important for the solubility, stability, and formulation of pharmaceutical compounds. The oxalate salt form of "4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one" would also affect its solubility and bioavailability.

Orientations Futures

Propriétés

IUPAC Name |

4-(8-azabicyclo[3.2.1]octan-3-yl)piperazin-2-one;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O.C2H2O4/c15-11-7-14(4-3-12-11)10-5-8-1-2-9(6-10)13-8;3-1(4)2(5)6/h8-10,13H,1-7H2,(H,12,15);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVNRSOQFXWDLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)N3CCNC(=O)C3.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

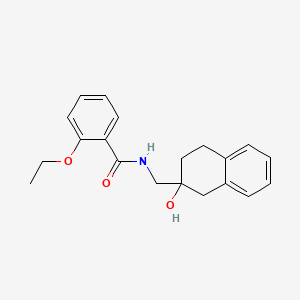

![3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid](/img/structure/B2516697.png)

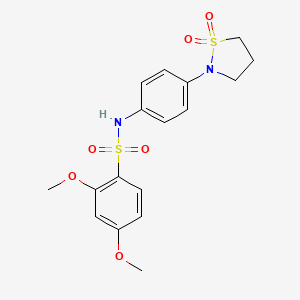

![ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2516703.png)

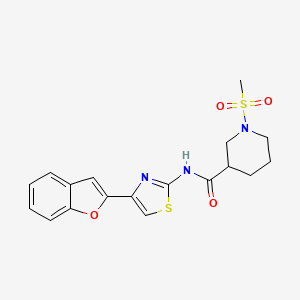

![3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2516710.png)

![2-[(2,4-Dimethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2516712.png)

![2-(3-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2516719.png)

![1-[2-(Adamantan-1-yl)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride](/img/structure/B2516720.png)